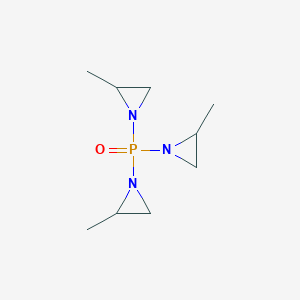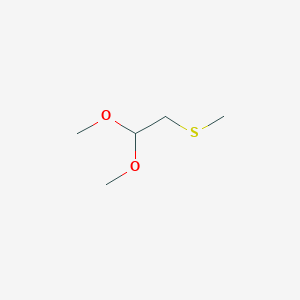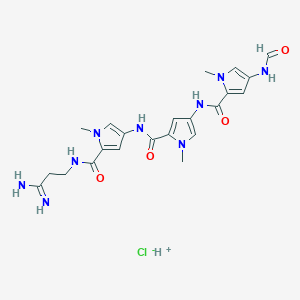
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CAPTTP and has been synthesized using different methods. In
Mechanism Of Action
The mechanism of action of CAPTTP is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It is also believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical And Physiological Effects
CAPTTP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages And Limitations For Lab Experiments
One of the major advantages of CAPTTP is its potential applications in different fields of scientific research. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of CAPTTP is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CAPTTP. One of the major directions is the exploration of its potential applications in the field of drug discovery. It is also important to study its mechanism of action in more detail to understand its potential therapeutic benefits. Additionally, it is important to explore its toxicity profile to determine its safety for use in humans.
Conclusion:
In conclusion, CAPTTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CAPTTP in different fields of scientific research.
Synthesis Methods
The synthesis of CAPTTP can be achieved using different methods. One of the most commonly used methods is the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain CAPTTP. Another method involves the reaction between 4-chlorobenzaldehyde and thiosemicarbazone in the presence of acetic acid, followed by the treatment with hydrochloric acid to obtain CAPTTP.
Scientific Research Applications
CAPTTP has been extensively studied for its potential applications in different fields of scientific research. One of the major applications of CAPTTP is in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
properties
CAS RN |
102817-87-8 |
|---|---|
Product Name |
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide |
Molecular Formula |
C9H9ClN2OS |
Molecular Weight |
228.7 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-1-3-7(4-2-6)12-9(13)5-8(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
InChI Key |
UJHBOWCXQRFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)










